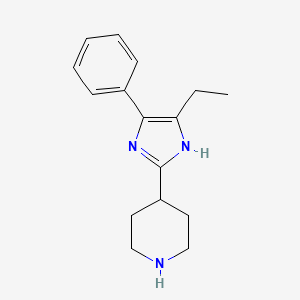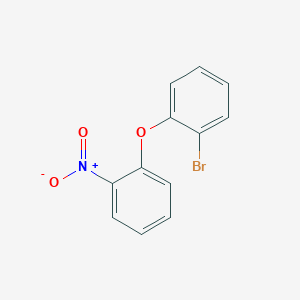
HC Blue no.16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HC Blue No. 16 can be synthesized through a multi-step process involving the reaction of anthraquinone derivatives with methylamine and subsequent quaternization with propyl bromide. The reaction conditions typically involve:
Temperature: Moderate temperatures (around 60-80°C)
Solvent: Aqueous or alcoholic solutions
Catalysts: Acidic or basic catalysts depending on the specific step
Industrial Production Methods: Industrial production of HC Blue No. 16 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: Recrystallization or chromatographic techniques
Quality Control: Ensuring the final product meets purity standards (≥98%) and other specifications such as strength and loss on drying.
Analyse Chemischer Reaktionen
Types of Reactions: HC Blue No. 16 undergoes various chemical reactions, including:
Oxidation: Can be oxidized under strong oxidative conditions
Reduction: Reduction reactions can alter the chromophore, affecting the dye’s color properties
Substitution: Substitution reactions can occur at the amino groups, leading to different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, and other polar solvents
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which may have different color properties and solubility characteristics .
Wissenschaftliche Forschungsanwendungen
HC Blue No. 16 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in analytical chemistry for visualizing compounds in chromatography
Biology: Employed in staining techniques for visualizing biological tissues and cells
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for hair dyeing products
Wirkmechanismus
The mechanism of action of HC Blue No. 16 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, imparting a blue color. The molecular targets include the amino groups in the keratin, and the pathways involve diffusion and binding interactions. The dye’s stability in various pH conditions ensures long-lasting color .
Vergleich Mit ähnlichen Verbindungen
- HC Blue No. 2
- HC Blue No. 17
- HC Red No. 1
- HC Red No. 3
- HC Yellow No. 2
- HC Yellow No. 4
- HC Yellow No. 5
Comparison: HC Blue No. 16 is unique due to its vibrant blue color and excellent stability across a wide pH range. Compared to other similar compounds, it offers better solubility and color retention, making it a preferred choice in the cosmetic industry .
Eigenschaften
CAS-Nummer |
502453-61-4 |
|---|---|
Molekularformel |
C23H30BrN3O2 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
dimethyl-[3-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]propyl]-propylazanium;bromide |
InChI |
InChI=1S/C23H29N3O2.BrH/c1-5-14-26(3,4)15-8-13-25-19-12-11-18(24-2)20-21(19)23(28)17-10-7-6-9-16(17)22(20)27;/h6-7,9-12H,5,8,13-15H2,1-4H3,(H-,24,25,27,28);1H |
InChI-Schlüssel |
HAECXVUPWKTFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+](C)(C)CCCNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)




![(1,2,4,13,14,15,18,19,20,34,35-Undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl) 3,4,5-trihydroxybenzoate](/img/structure/B12099450.png)
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12099460.png)




![Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12099502.png)
